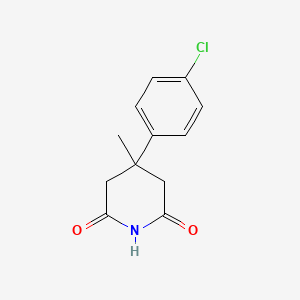
4-(4-Chlorophenyl)-4-methylpiperidine-2,6-dione
説明
4-(4-Chlorophenyl)-4-methylpiperidine-2,6-dione is a useful research compound. Its molecular formula is C12H12ClNO2 and its molecular weight is 237.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Environmental Impact and Contaminant Analysis
Research on organochlorine compounds, including those structurally related to 4-(4-Chlorophenyl)-4-methylpiperidine-2,6-dione, focuses on their environmental impact, particularly in aquatic environments. For example, chlorophenols, which share the chlorophenyl component, are evaluated for their toxic effects on mammalian and aquatic life, with findings indicating moderate toxicity that can become significant over long-term exposure. These compounds' persistence in the environment depends on the presence of adapted microflora capable of biodegrading them, but bioaccumulation is generally expected to be low despite their strong organoleptic effects (Krijgsheld & Gen, 1986).
Analytical and Detection Methods
Advancements in detecting and analyzing chlorinated compounds contribute to understanding their distribution and effects in the environment. For instance, studies on DDT isomers and metabolites highlight the significance of isomer-specific analysis for environmental process understanding and emission source apportionment (Ricking & Schwarzbauer, 2012). These analyses are crucial for assessing the environmental fate of chlorinated pollutants and developing strategies for their management and remediation.
Treatment and Remediation Techniques
Research on wastewater treatment technologies, particularly for the pesticide production industry, reveals the challenges posed by toxic pollutants like chlorophenols and emphasizes the effectiveness of biological processes and activated carbon in removing these contaminants to meet regulatory standards (Goodwin et al., 2018). Such studies are pivotal for improving wastewater treatment and mitigating environmental contamination.
Toxicological Assessments
Toxicological studies on chlorophenols in fish underscore the complex mechanisms through which these contaminants exert adverse effects, including oxidative stress, immune system alterations, endocrine disruption, apoptosis, and potentially carcinogenic actions. These findings are critical for assessing environmental health risks and informing regulatory guidelines to protect aquatic ecosystems (Ge et al., 2017).
特性
IUPAC Name |
4-(4-chlorophenyl)-4-methylpiperidine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2/c1-12(6-10(15)14-11(16)7-12)8-2-4-9(13)5-3-8/h2-5H,6-7H2,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPKSOMBZAQNLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC(=O)C1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


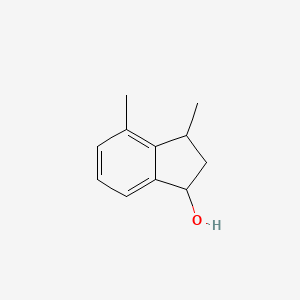
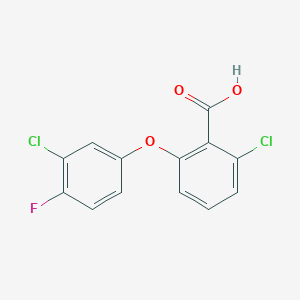
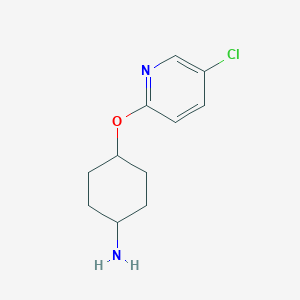

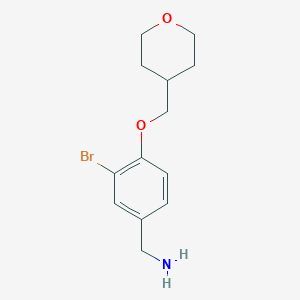
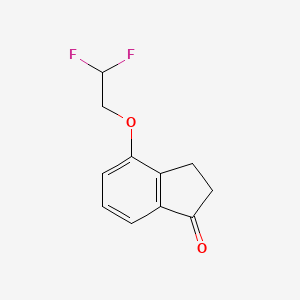
![5-[(4-Chlorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B1454440.png)

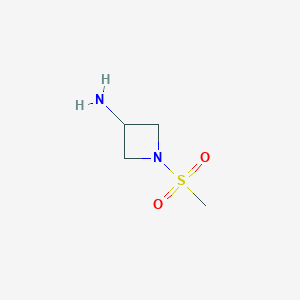
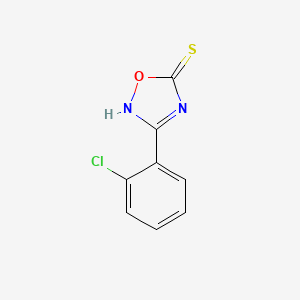



![6-Chloro-2-methylthiazolo[5,4-B]pyridine](/img/structure/B1454453.png)
